7-Hydroxyxanthine

Übersicht

Beschreibung

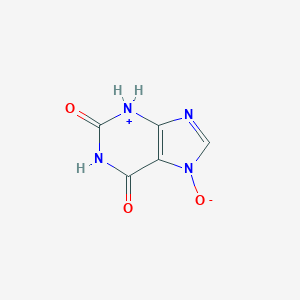

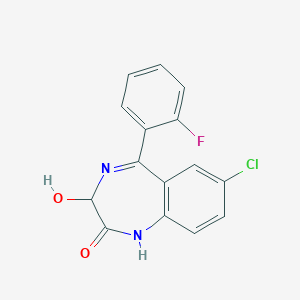

7-Hydroxyxanthine is a derivative of xanthine, which is a type of organic compound known as a purine base found in most body tissues and fluids . It’s an intermediate in the degradation of adenosine monophosphate to uric acid .

Synthesis Analysis

The synthesis of 7-Hydroxyxanthine involves an improved procedure that has enabled the synthesis of 7-hydroxy-1-methylxanthine and several 8-alkyl derivatives . The reactivity of 7-hydroxyxanthine and 7-hydroxy-1-methyl-xanthine towards acetic anhydride has been compared with that of 3-hydroxyxanthine .Molecular Structure Analysis

The molecular formula of 7-Hydroxyxanthine is C5H4N4O3 . Its average mass is 168.110 Da and its monoisotopic mass is 168.028336 Da .Chemical Reactions Analysis

The reactivity of 7-hydroxyxanthine and 7-hydroxy-1-methyl-xanthine towards acetic anhydride has been compared with that of 3-hydroxyxanthine . The 8-alkyl derivatives, which have the same electronic and tautomeric properties as the 8-unsubstituted compounds, were more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Oncogenic Properties

- 7-Hydroxyxanthine has been compared with other N-hydroxyxanthines for its oncogenic potential. It has shown significant oncogenicity, particularly in inducing liver tumors, highlighting its relevance in cancer research (Teller et al., 1978).

Synthesis and Chemical Properties

- Improved synthesis methods for 7-Hydroxyxanthine have been developed, enabling the synthesis of derivatives like 7-hydroxy-1-methylxanthine. These advancements are crucial for exploring its chemical properties and potential applications (Zvilichovsky & Feingers, 1976).

Effects on Eye Health

- Studies have explored the effects of 7-methylxanthine, a derivative, on conditions like myopia. For instance, it was found that this derivative did not inhibit deprivation myopia in chickens, providing insights into its limitations in treating certain eye conditions (Liu et al., 2019).

Inhibitory Effects on Thymidine Phosphorylase

- 7-Deazaxanthine, related to 7-Hydroxyxanthine, has been identified as an inhibitor of thymidine phosphorylase, which is significant in studies of angiogenesis and cancer treatment (Balzarini et al., 1998).

Biochemical Changes

- The biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine have been examined, contributing to understanding the drug's effects on collagen concentration and scleral structure, relevant in eye health research (Trier et al., 1999).

Adenosine Receptor Antagonism

- The role of 7-methylxanthine as an adenosine receptor antagonist has been studied, particularly in its effects on emmetropizing responses in infant macaques. This research contributes to understanding how it might be used to alter refractive changes produced by defocus (Hung et al., 2018).

Mutagenicity and Genotoxic Potential

- Investigations into the genotoxic and mutagenic potential of 7-methylxanthine provide critical data on its safety profile, particularly in its use as a potential drug for treating myopia (Singh et al., 2023).

Treatment of Myopia

- Clinical trials have shown that 7-methylxanthine can prevent myopia progression in children, offering a potential therapeutic application in ophthalmology (Trier, 2015).

Zukünftige Richtungen

While the specific future directions for 7-Hydroxyxanthine are not mentioned in the search results, it’s worth noting that xanthine and its derivatives have attracted much synthetic interest due to their numerous pharmacological activities . They play a fundamental role in the field of medicinal chemistry and are a principal moiety for leads in the field of drug discovery and development .

Eigenschaften

IUPAC Name |

7-oxido-3H-purin-3-ium-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N4O3/c10-4-2-3(6-1-9(2)12)7-5(11)8-4/h1H,(H2,7,8,10,11)/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDAQGIDBUPVSF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1[O-])C(=O)NC(=O)[NH2+]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyxanthine | |

CAS RN |

16870-90-9 | |

| Record name | Xanthine 7-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)

![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)

![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)